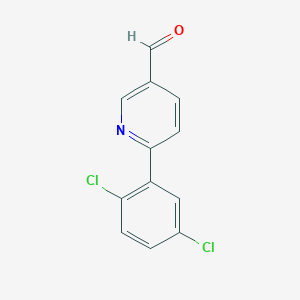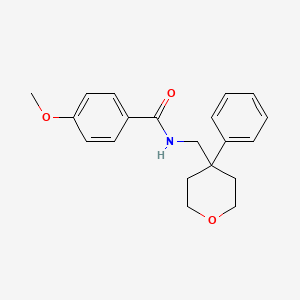
4-Methoxy-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxy group, a benzamide moiety, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of 4-methoxybenzoic acid with an appropriate amine, followed by activation with a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling Step: The final step involves coupling the tetrahydropyran intermediate with the benzamide intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide.
Reduction: Formation of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Industrial Applications: It is explored for its potential use in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and benzamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular pathways involved.
類似化合物との比較
Similar Compounds
4-methoxy-N-(tert-pentyl)aniline: A compound with a similar methoxy group but different amine substitution.
2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide: A structural isomer with a methoxy group at a different position.
4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide: A compound with an acetamide moiety instead of a benzamide moiety.
Uniqueness
4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring and benzamide moiety provide a unique scaffold for interaction with biological targets, making it a valuable compound for medicinal chemistry and drug discovery.
特性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-7-16(8-10-18)19(22)21-15-20(11-13-24-14-12-20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,22) |
InChIキー |
ZWAHFYJBRWITGF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
溶解性 |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


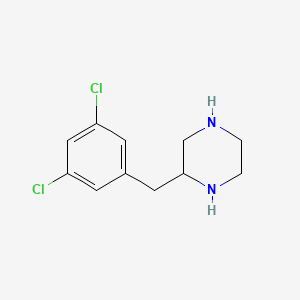
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride](/img/structure/B14865705.png)
![[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B14865709.png)
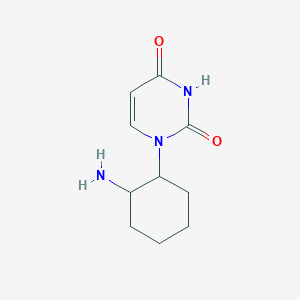

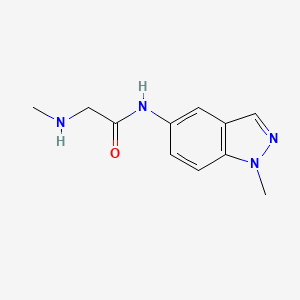
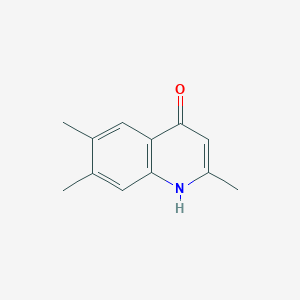
![[(1R,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865745.png)
![7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14865751.png)

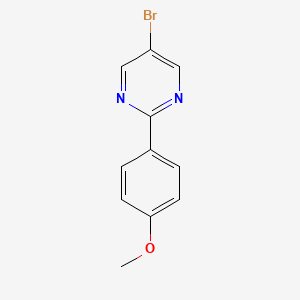
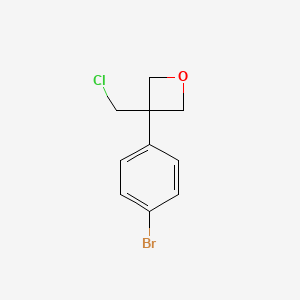
![(3Z)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14865779.png)
